molecular formula C15H18N2O4 B2890966 N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide CAS No. 955246-78-3

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide

Cat. No. B2890966
CAS RN: 955246-78-3
M. Wt: 290.319
InChI Key: OTPOMHWEUUYGNG-UHFFFAOYSA-N
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Description

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide, also known as Mocarheterocycle, is a synthetic compound with potential applications in the field of medicinal chemistry. This molecule belongs to the class of oxazolidinones, which are known for their antibacterial properties. The unique structure of Mocarheterocycle allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.

Scientific Research Applications

Interaction with Serotonin Receptors

The compound has been identified as a potent and selective antagonist of 5-HT1A receptors. Studies have demonstrated its ability to inhibit the firing of serotonin-containing neurons, suggesting its potential application in neuroscience research and therapeutic interventions for disorders involving serotonin dysregulation (Craven, Grahame-Smith, & Newberry, 1994).

Cytotoxicity and Anticancer Potential

Research on derivatives of the compound has shown cytotoxic activity against cancer cell lines, indicating its potential application in cancer therapy. Synthesis and characterization of related compounds have demonstrated inhibitory effects on Ehrlich Ascites Carcinoma (EAC) cells, suggesting a promising avenue for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Radioligand Development for Imaging

The compound's derivatives have been evaluated as radioligands for positron emission tomography (PET), targeting 5-HT1A receptors. These studies highlight its utility in neuroimaging to investigate psychiatric and neurological disorders, offering insights into receptor distribution and function in the brain (Hume et al., 1994).

Antihyperglycemic Activity

Compounds structurally related to N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide have been explored for their antidiabetic properties. The development of benzamide derivatives, for instance, has led to the identification of molecules with significant activity against diabetes mellitus, showcasing the compound's relevance in metabolic disorder research (Nomura et al., 1999).

Antimicrobial and Antioxidant Studies

The compound and its derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, indicating its potential in the development of new antimicrobial agents with added antioxidant properties. This research contributes to the ongoing search for novel compounds that can effectively combat microbial infections while mitigating oxidative stress (Raghavendra et al., 2016).

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-20-12-6-4-11(5-7-12)17-9-13(21-15(17)19)8-16-14(18)10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPOMHWEUUYGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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